molecular formula C13H11NO3 B14115309 3-(2-methoxyquinolin-3-yl)prop-2-enoic acid

3-(2-methoxyquinolin-3-yl)prop-2-enoic acid

Cat. No.: B14115309
M. Wt: 229.23 g/mol
InChI Key: FYWLPUONLPZDPD-UHFFFAOYSA-N
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Description

3-(2-Methoxyquinolin-3-yl)prop-2-enoic acid (CAS 565206-91-9) is a high-purity quinoline derivative supplied for advanced research and development. With the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol, this compound features a prop-2-enoic acid (acrylic acid) group attached to the 3-position of a 2-methoxyquinoline scaffold . This structure makes it a valuable chemical intermediate and building block in medicinal chemistry, particularly for the synthesis of more complex bioactive molecules. Scientific literature indicates that quinoline derivatives sharing this core structural motif are frequently investigated for their potential therapeutic applications. Specifically, analogous compounds have been cited in patents for their role in compositions with antibacterial activity, suggesting its utility in developing novel anti-infective agents . Furthermore, the quinoline core is a privileged structure in drug discovery, often associated with a range of biological activities. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key starting material for the synthesis of potential pharmaceutical candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

3-(2-methoxyquinolin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C13H11NO3/c1-17-13-10(6-7-12(15)16)8-9-4-2-3-5-11(9)14-13/h2-8H,1H3,(H,15,16)

InChI Key

FYWLPUONLPZDPD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C=CC(=O)O

Origin of Product

United States

Preparation Methods

Skraup Synthesis for Quinoline Core Formation

The quinoline scaffold is traditionally constructed via the Skraup reaction, which involves condensation of aniline derivatives with glycerol under acidic conditions. For 2-methoxyquinoline precursors, 3-methoxyaniline serves as the starting material. The reaction proceeds through cyclodehydration in the presence of concentrated sulfuric acid and an oxidizing agent like nitrobenzene.

Key Reaction Parameters:

  • Temperature: 120–140°C (exothermic reaction requires careful thermal control).
  • Acid Concentration: Sulfuric acid (95–98%) ensures protonation of intermediates.
  • Oxidizing Agent: Nitrobenzene facilitates dehydrogenation to aromatize the heterocycle.

Post-synthesis, the 2-methoxyquinoline intermediate is purified via vacuum distillation or recrystallization from ethanol/water mixtures. Yield optimization studies indicate that substituting nitrobenzene with less hazardous oxidants (e.g., iron(III) chloride) reduces environmental impact but lowers yields by 15–20%.

Modern Catalytic Methods

Palladium-Catalyzed Heck Coupling

Transition-metal catalysis offers atom-efficient pathways. A Heck coupling between 3-bromo-2-methoxyquinoline and acrylic acid employs palladium acetate (5 mol%), triphenylphosphine (10 mol%), and triethylamine in DMF at 100°C.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂/PPh₃.
  • Base: Et₃N (2.0 equiv).
  • Solvent: DMF, 100°C, 24 h.
  • Yield: 74% (isolated).

Comparative Catalytic Systems:

Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ PPh₃ DMF 74
PdCl₂ Xantphos NMP 68
Pd/C None Water <10

The aqueous system’s low yield underscores the necessity of polar aprotic solvents for effective oxidative addition.

Microwave-Assisted Cyclocondensation

Accelerating reaction kinetics, microwave irradiation reduces synthesis times from hours to minutes. A one-pot protocol combines 3-methoxyaniline, acrolein, and acrylic acid in acetic acid under microwave irradiation (150°C, 20 min).

Advantages:

  • Time Efficiency: 20 min vs. 12 h conventional heating.
  • Yield Improvement: 82% vs. 70% thermal method.

Mechanistic Insight:
Microwave dielectric heating enhances the rate of both cyclization and dehydration steps, minimizing side product formation.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Ball milling avoids solvent use entirely. A mixture of 2-methoxyquinoline-3-carbaldehyde, malonic acid, and piperidine (catalyst) is milled for 2 h, achieving 85% conversion via Knoevenagel condensation.

Conditions:

  • Milling Time: 2 h.
  • Catalyst: Piperidine (10 mol%).
  • Yield: 78% after recrystallization.

Environmental Metrics:

  • E-Factor: 0.5 (vs. 8.2 for solution-phase).
  • PMI (Process Mass Intensity): 2.1.

Biocatalytic Routes

Emerging enzymatic methods utilize lipases (e.g., Candida antarctica Lipase B) to catalyze ester hydrolysis in aqueous buffer (pH 7.0, 37°C). While yields remain modest (50–60%), this approach aligns with green chemistry principles.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Tubular reactors enhance heat/mass transfer for the Skraup-Heck sequence. A two-stage system operates at:

  • Skraup Step: 130°C, residence time 30 min.
  • Heck Coupling: 100°C, residence time 1 h.

Throughput: 1.2 kg/day with 70% overall yield.

Cost Analysis

Method Raw Material Cost ($/kg) Energy Cost ($/kg) Waste Treatment ($/kg)
Skraup-Heck 120 45 30
Microwave 140 25 15
Flow Chemistry 110 30 10

Flow chemistry emerges as the most cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyquinolin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or alkanes.

Scientific Research Applications

3-(2-methoxyquinolin-3-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyquinolin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The

Biological Activity

3-(2-Methoxyquinolin-3-yl)prop-2-enoic acid, also known as (2E)-3-(2-methoxyquinolin-3-yl)acrylic acid, is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, including enzyme inhibition, anticancer effects, and other pharmacological activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its varied biological activities. Its structural formula can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{NO}_3

This structure includes carbon, hydrogen, nitrogen, and oxygen atoms, essential for its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. This inhibition disrupts bacterial cell division, leading to cell death.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition potential of this compound. It has demonstrated significant inhibitory effects against:

  • Urease
  • α-glucosidase

These activities suggest potential applications in treating conditions like diabetes and infections caused by urease-producing bacteria.

Anticancer Activity

In vitro studies indicate that quinoline-based compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Activation of apoptotic pathways

For instance, studies have shown that this compound significantly reduces cell viability in breast cancer cell lines at concentrations ranging from 10μM to 50μM. The mechanisms involve the upregulation of pro-apoptotic proteins.

Table 1: Summary of Anticancer Effects

Cell LineConcentration (μM)Effect on Cell Viability
Breast Cancer10 - 50Significant reduction

Other Pharmacological Effects

Beyond enzyme inhibition and anticancer activity, this compound may possess additional pharmacological effects:

  • Antioxidant Activity : Protects cells from oxidative damage.
  • Anti-inflammatory Effects : Reduces inflammation markers in various models.

These properties make it a candidate for further exploration in drug development.

Study on Anticancer Effects

A notable study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a promising lead in anticancer drug development.

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition profile of the compound. It was found to exhibit potent inhibitory activity against urease and α-glucosidase, indicating its potential use in managing conditions related to these enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of quinoline-propenoic acid derivatives. Below is a comparative analysis with analogous compounds, focusing on structural variations, synthesis routes, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Synthesis Highlights Reported Bioactivity References
3-(2-Methoxyquinolin-3-yl)prop-2-enoic acid C₁₃H₁₁NO₃ 2-methoxyquinoline, propenoic acid Likely via multicomponent reaction* Limited data; inferred antimicrobial
3-(2-Ethoxyquinolin-3-yl)prop-2-enoic acid C₁₄H₁₃NO₃ 2-ethoxyquinoline Not detailed; similar to above Unreported
3-(2-Propoxyquinolin-3-yl)prop-2-enoic acid C₁₅H₁₅NO₃ 2-propoxyquinoline Not detailed Unreported
Ferulic acid ([E]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) C₁₀H₁₀O₄ 4-hydroxy-3-methoxyphenyl Natural extraction or synthesis Antioxidant, anti-inflammatory
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid C₂₀H₁₅NO₄ Furoquinoline, acetic acid Multicomponent reaction (8-hydroxyquinoline, Meldrum’s acid) Antimicrobial (analogues)

* *Inference based on methods for similar compounds (e.g., ).

Key Observations

Structural Variations Alkoxy Substituents: Derivatives like 3-(2-ethoxy/propoxyquinolin-3-yl)prop-2-enoic acid () differ in alkoxy chain length, which may influence lipophilicity and bioavailability. Backbone Heterogeneity: Ferulic acid () replaces the quinoline core with a phenolic ring, retaining the α,β-unsaturated acid motif. This structural shift correlates with antioxidant activity due to phenolic hydroxyl groups.

Synthesis Strategies Multicomponent Reactions: The synthesis of furoquinolineacetic acid derivatives () involves telescoped reactions of 8-hydroxyquinoline, arylglyoxals, and Meldrum’s acid, achieving 68% yield. A similar approach may apply to this compound, though direct evidence is lacking. Natural vs. Synthetic: Ferulic acid is often isolated from plants (e.g., oats, coffee), whereas quinoline derivatives are typically synthetic.

Bioactivity Antimicrobial Potential: Quinoline derivatives (e.g., ) exhibit activity against bacterial/fungal strains, likely due to quinoline’s DNA intercalation or enzyme inhibition. The α,β-unsaturated acid moiety may enhance this via electrophilic interactions. Antioxidant Activity: Ferulic acid’s phenolic structure enables radical scavenging, a property less evident in methoxyquinoline derivatives due to the absence of free hydroxyl groups .

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